Ethyldichlorophosphine

Beschreibung

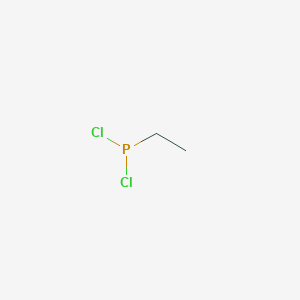

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dichloro(ethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2P/c1-2-5(3)4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNJGLVSPIMBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2P | |

| Record name | ETHYL PHOSPHONOUS DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6451 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075291 | |

| Record name | Phosphonous dichloride, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl phosphonous dichloride, anhydrous appears as a colorless liquid with a pungent odor. Denser than water. Very toxic by inhalation., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | ETHYL PHOSPHONOUS DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6451 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl phosphonous dichloride, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1498-40-4 | |

| Record name | ETHYL PHOSPHONOUS DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6451 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroethylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous dichloride, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phosphonous dichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphonous dichloride, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis

Established Synthetic Routes to Ethyldichlorophosphine

This compound (C2H5PCl2) is a key organophosphorus intermediate. Its synthesis has been approached through several methodologies, primarily utilizing phosphorus trichloride (B1173362) as the foundational phosphorus source.

The most common methods for preparing this compound involve the reaction of phosphorus trichloride (PCl3) with organometallic reagents. These reactions introduce an ethyl group onto the phosphorus atom, displacing one chlorine atom.

Reaction with Grignard Reagents: The reaction between ethylmagnesium bromide (EtMgBr) and an excess of phosphorus trichloride is a frequently employed laboratory method. The Grignard reagent acts as a nucleophile, attacking the electrophilic phosphorus center. By carefully controlling the stoichiometry and reaction conditions (e.g., low temperature), the monosubstitution product, this compound, can be favored. However, the high reactivity of Grignard reagents often leads to the formation of side products like diethylchlorophosphine (Et2PCl) and triethylphosphine (Et3P) through multiple alkylations chemistryviews.org.

Reaction with Organolithium Reagents: Similar to Grignard reagents, ethyllithium (EtLi) can be used to synthesize this compound from PCl3. Organolithium compounds are generally more reactive than their Grignard counterparts, which can make controlling the selectivity for the desired dichlorophosphine product more challenging chemistryviews.org.

Reaction with Organozinc Reagents: To circumvent the selectivity issues posed by highly reactive organometallic reagents, less nucleophilic alternatives such as organozinc compounds can be utilized. While more commonly applied for the synthesis of aryl-dichlorophosphines, the principle of using reagents like diethylzinc offers a pathway to higher selectivity by reducing the occurrence of multiple alkylation side reactions chemistryviews.org.

Beyond the standard use of organometallic reagents with PCl3, other pathways have been explored.

A notable alternative involves the reaction of tetraethyllead with phosphorus trichloride. This reaction, carried out at elevated temperatures, produces this compound and triethyllead chloride. The mechanism is believed to proceed through a series of ligand exchange steps between the lead and phosphorus centers.

Another approach is the free-radical-catalyzed addition of a P-H bond across an alkene. While not a direct route from PCl3, the hydrophosphination of ethylene with dichlorophosphine (HPCl2) could theoretically yield the target compound, though dichlorophosphine itself is unstable.

On an industrial scale, the synthesis of alkyldichlorophosphines often employs methods that are both cost-effective and scalable. One such established industrial method is the Friedel-Crafts type reaction. For aromatic dichlorophosphines, this involves reacting an aromatic hydrocarbon with PCl3 in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) google.comlew.ro.

For this compound, a common industrial route involves the reaction of ethylene with phosphorus trichloride and white phosphorus at high temperatures and pressures. This process, known as the "electrophilic phosphination of alkenes," directly forms the carbon-phosphorus bond. Research in this area focuses on optimizing catalysts, reaction conditions, and reactor design to maximize yield and purity while ensuring process safety, given the hazardous nature of the reactants and products.

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

| Grignard Reaction | EtMgBr, PCl3 | Low temperature, controlled stoichiometry | Readily available reagents | Low selectivity, side product formation chemistryviews.org |

| Organolithium Reaction | EtLi, PCl3 | Low temperature | High reactivity | Poor selectivity, difficult to control chemistryviews.org |

| Friedel-Crafts Type | Ethylene, P, PCl3 | High temperature and pressure | Scalable, cost-effective | Harsh conditions, requires specialized equipment |

Synthesis of this compound Derivatives

This compound is a versatile building block for the synthesis of a wide array of more complex organophosphorus compounds due to the reactivity of its P-Cl bonds.

The phosphorus(III) center in this compound can be readily oxidized or converted to a thiophosphoryl group.

Phosphine (B1218219) Oxides: The corresponding phosphine oxide, ethylphosphonic dichloride (EtP(O)Cl2), can be generated through controlled hydrolysis or oxidation. The hydrolysis of this compound with a stoichiometric amount of water replaces the chlorine atoms, but careful oxidation, for instance with mild oxidizing agents like hydrogen peroxide or even controlled exposure to air, can yield the phosphine oxide wikipedia.org. The hydrolysis of the P-Cl bonds is a common route to secondary phosphine oxides thieme-connect.de.

Phosphine Sulfides: The synthesis of the corresponding phosphine sulfide, ethylphosphonothioic dichloride (EtP(S)Cl2), is typically achieved by reacting this compound with elemental sulfur rsc.org. This reaction is generally straightforward, involving the direct addition of sulfur to the lone pair of electrons on the phosphorus atom rsc.org.

| Derivative | Reactant | Product | General Transformation |

| Phosphine Oxide | H2O or mild oxidant | Ethylphosphonic dichloride (EtP(O)Cl2) | P(III) → P(V) |

| Phosphine Sulfide | Elemental Sulfur (S8) | Ethylphosphonothioic dichloride (EtP(S)Cl2) | P(III) → P(V) |

The two chlorine atoms in this compound can be sequentially or simultaneously replaced by other organic groups through reactions with nucleophiles, most commonly organometallic reagents. This makes it an excellent precursor for secondary and tertiary phosphines liv.ac.uknih.gov.

Secondary Phosphines: To form a secondary phosphine, this compound is reacted with one equivalent of an organometallic reagent (e.g., R-Li or R-MgBr). This yields an ethyl(alkyl/aryl)chlorophosphine intermediate (Et(R)PCl). Subsequent reduction of this intermediate, for example with a hydride reducing agent, replaces the remaining chlorine with a hydrogen atom to give the secondary phosphine (Et(R)PH).

Tertiary Phosphines: The synthesis of tertiary phosphines involves the replacement of both chlorine atoms. This can be achieved by reacting this compound with two equivalents of the same organometallic reagent to produce a symmetrical tertiary phosphine (EtPR2). Alternatively, using two different organometallic reagents in a stepwise manner allows for the synthesis of unsymmetrical (chiral) tertiary phosphines (EtP(R)R'). These reactions are fundamental in creating the diverse phosphine ligands essential for catalysis and coordination chemistry nih.govorganic-chemistry.org.

Preparation of Phosphonates and Phosphine Ligands from this compound

The synthesis of phosphonates from this compound typically involves a two-step process. The initial reaction with an alcohol (ROH) in the presence of a base, such as a tertiary amine, leads to the formation of an ethylphosphonite intermediate, EtP(OR)Cl. Subsequent reaction with another alcohol molecule yields the corresponding dialkyl ethylphosphonite, EtP(OR)2. Oxidation of this intermediate, often using mild oxidizing agents, furnishes the desired ethylphosphonate.

Phosphine ligands, which are pivotal in catalysis and coordination chemistry, can also be synthesized from this compound. Reaction with organometallic reagents, such as Grignard reagents (R'MgX) or organolithium compounds (R'Li), allows for the stepwise replacement of the chlorine atoms with organic moieties (R'). This approach provides access to a variety of tertiary phosphines with the general formula EtPR'2. The choice of the organometallic reagent dictates the nature of the substituents on the phosphorus atom, allowing for the fine-tuning of the steric and electronic properties of the resulting phosphine ligand.

Derivatization Reactions with Heteroatom Nucleophiles (e.g., Mercaptans)

The electrophilic nature of the phosphorus atom in this compound makes it a prime target for heteroatom nucleophiles. Mercaptans (RSH), for instance, readily react with this compound in the presence of a base to displace the chloride ions and form P-S bonds. This reaction can be controlled to produce either the monosubstituted product, ethyl(organothio)chlorophosphine (EtP(SR)Cl), or the disubstituted product, ethylbis(organothio)phosphine (EtP(SR)2). These sulfur-containing organophosphorus compounds are valuable intermediates in the synthesis of various thio- and dithiophosphonic acid derivatives.

Synthesis of Phosphorylated Formaldehyde Derivatives and Related Compounds

This compound serves as a precursor for the synthesis of certain phosphorylated formaldehyde derivatives. One common approach involves the preparation of diethyl ethylphosphonite from this compound, as described earlier. This phosphonite can then undergo a Pudovik-type reaction with formaldehyde or its synthetic equivalents. In this reaction, the P-H bond of the tautomeric form of the phosphonite adds across the carbonyl group of formaldehyde, yielding an α-hydroxy phosphine oxide. This methodology provides a route to α-hydroxy-substituted organophosphorus compounds.

Pathways to Phosphonium Salts and Quaternary Phosphonium Compounds

Phosphonium salts are typically synthesized through the quaternization of tertiary phosphines. Therefore, this compound is first converted into a tertiary phosphine, such as triethylphosphine or other ethyl-substituted phosphines, via reaction with appropriate Grignard or organolithium reagents. The resulting tertiary phosphine, possessing a lone pair of electrons on the phosphorus atom, can then act as a nucleophile and react with an alkyl halide (R'X) in an SN2 reaction. This process, known as the Menshutkin reaction, results in the formation of a quaternary phosphonium salt, [EtPR'3]+X-, where the phosphorus atom bears a positive charge. These salts are widely used as phase-transfer catalysts, ionic liquids, and precursors for Wittig reagents.

Advanced Synthetic Methodologies

Beyond classical substitution reactions, this compound is being explored in more sophisticated synthetic strategies to construct complex molecular architectures and introduce chirality.

Development of Novel Reaction Architectures Utilizing this compound

The versatility of this compound makes it a candidate for the development of novel multicomponent reactions (MCRs). In such reactions, three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. The dual reactive sites of this compound could potentially be exploited to bring together different molecular fragments in a convergent and atom-economical fashion. Research in this area aims to design new synthetic pathways where this compound acts as a central scaffold, enabling the efficient construction of diverse and complex organophosphorus libraries.

Asymmetric Synthesis Approaches Involving this compound Precursors

The development of chiral phosphine ligands is of paramount importance in asymmetric catalysis. This compound can serve as a starting point for the synthesis of P-chiral phosphines, where the phosphorus atom itself is a stereogenic center. One approach involves the sequential and stereocontrolled substitution of the two chlorine atoms with different organic groups using chiral auxiliaries or catalysts. For instance, reaction of this compound with a chiral alcohol can lead to a diastereomeric mixture of phosphonites, which can be separated. Subsequent substitution of the remaining chlorine atom with an organometallic reagent, followed by removal of the chiral auxiliary, can yield an enantiomerically enriched phosphine. These chiral phosphines, derived from this compound, are valuable ligands for transition-metal-catalyzed asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions.

High-Throughput Experimentation and Automation in this compound Synthesis Optimization

The synthesis of this compound (EDCP), a crucial intermediate in the production of various organophosphorus compounds, has traditionally relied on conventional batch methodologies. However, the fine-tuning of reaction parameters for optimal yield, purity, and safety can be a time-consuming and resource-intensive endeavor. The emergence of high-throughput experimentation (HTE) and automation offers a paradigm shift in the optimization of chemical syntheses, including that of this compound. These technologies enable the rapid and parallel execution of numerous experiments, allowing for a more comprehensive exploration of the reaction landscape in a fraction of the time required by traditional methods. nih.govhelgroup.com

At its core, HTE involves the miniaturization and parallelization of chemical reactions. nih.gov This approach allows for the systematic investigation of a wide array of variables, such as catalyst type, solvent, temperature, reactant ratios, and reaction time, to identify the optimal conditions for a given transformation. unp.edu.ar The integration of robotic platforms and sophisticated software control further enhances the efficiency and reproducibility of these experiments, minimizing human error and enabling unattended operation. helgroup.comyoutube.com

For the synthesis of this compound, which is often prepared through the reaction of phosphorus trichloride with an ethylating agent like a Grignard reagent (ethylmagnesium bromide), HTE can be particularly advantageous. The performance of Grignard reactions is known to be sensitive to a variety of factors. unp.edu.arresearchgate.net An automated HTE platform could be employed to screen a matrix of conditions to maximize the yield and selectivity towards this compound while minimizing the formation of byproducts such as ethylphosphonous dichloride or triethylphosphine.

A typical HTE workflow for optimizing this compound synthesis would involve a robotic liquid handler dispensing precise amounts of reactants, catalysts, and solvents into a multi-well plate. youtube.com Each well would represent a unique set of reaction conditions. The plate would then be subjected to controlled heating and stirring, followed by automated quenching and sample preparation for analysis. nih.gov Rapid analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), can be integrated into the workflow for high-speed analysis of the reaction outcomes. unp.edu.ar

The data generated from these high-throughput screens can be vast and complex. Therefore, the use of data analysis software and machine learning algorithms is crucial for interpreting the results and identifying trends. researchgate.netfigshare.comnih.gov Machine learning models can be trained on the experimental data to predict reaction yields and selectivities under different conditions, thereby guiding the design of subsequent rounds of experiments and accelerating the optimization process. arxiv.orgnih.govgithub.ioacs.org

The following interactive data table illustrates a hypothetical screening of reaction parameters for the synthesis of this compound, showcasing the type of data that can be generated and analyzed using HTE.

| Experiment | Catalyst | Solvent | Temperature (°C) | Molar Ratio (PCl₃:EtMgBr) | Yield (%) |

| 1 | None | Diethyl Ether | 25 | 1:1 | 65 |

| 2 | CuCl₂ | THF | 25 | 1:1 | 72 |

| 3 | FeCl₃ | Diethyl Ether | 35 | 1:1.2 | 81 |

| 4 | None | THF | 35 | 1:1.2 | 75 |

| 5 | CuCl₂ | Diethyl Ether | 25 | 1:1.5 | 68 |

| 6 | FeCl₃ | THF | 35 | 1:1.5 | 85 |

| 7 | None | Diethyl Ether | 35 | 1:1 | 70 |

| 8 | CuCl₂ | THF | 25 | 1:1.2 | 78 |

This table is a representative example and does not reflect actual experimental data.

Furthermore, the handling of hazardous materials like phosphorus trichloride and pyrophoric Grignard reagents makes automation particularly attractive from a safety perspective. researchgate.net Robotic systems can perform these operations in enclosed and inert environments, minimizing operator exposure. researchgate.net Automated flow chemistry platforms represent another frontier, offering enhanced control over reaction parameters, improved heat and mass transfer, and safer handling of reactive intermediates, which could be highly beneficial for the synthesis of this compound. vapourtec.comakjournals.comrsc.orgsyrris.com

Reactivity Profiles and Mechanistic Investigations

Fundamental Reactivity Patterns of Ethyldichlorophosphine

The chemical behavior of this compound is dictated by the phosphorus(III) center, which can act as either a nucleophile or an electrophile depending on the reaction partner.

Exploration of Nucleophilic and Electrophilic Properties

The phosphorus atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is evident in its reactions with electrophiles such as alkyl halides, where it readily forms phosphonium salts. The reaction involves the attack of the phosphorus lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.

Conversely, the phosphorus atom in this compound is also bonded to two electronegative chlorine atoms, which inductively withdraw electron density, rendering the phosphorus atom electrophilic. This electrophilic character allows it to react with a variety of nucleophiles. For instance, this compound readily undergoes hydrolysis in the presence of water, where the oxygen atom of the water molecule acts as a nucleophile, attacking the phosphorus center and leading to the stepwise replacement of the chlorine atoms with hydroxyl groups. Similarly, it reacts with alcohols and amines to form the corresponding phosphonites and aminophosphines, respectively.

The dual reactivity of this compound is a key feature that underpins its utility in a wide range of chemical transformations.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, general principles of organophosphorus chemistry can provide insights into the expected kinetic and thermodynamic profiles of its transformations.

The reactions of this compound with strong nucleophiles are generally expected to be kinetically facile, proceeding with low activation energies. For example, the reaction with primary or secondary amines to form aminophosphines is typically rapid at ambient temperatures. The rate of these reactions will be influenced by the steric bulk of both the this compound and the nucleophile, as well as the solvent polarity.

Computational studies on related organophosphorus compounds can offer estimations of the energetic landscapes of these reactions. For instance, density functional theory (DFT) calculations on similar phosphines have been used to determine transition state energies and reaction enthalpies, providing a theoretical framework for understanding their reactivity.

Table 1: Estimated Thermodynamic Parameters for Selected Reactions of this compound

| Reaction | Reactants | Products | Estimated ΔH (kJ/mol) | Estimated ΔG (kJ/mol) |

| Hydrolysis (first step) | EtPCl₂ + H₂O | EtP(OH)Cl + HCl | - | Favorable |

| Alcoholysis (first step) | EtPCl₂ + ROH | EtP(OR)Cl + HCl | - | Favorable |

| Aminolysis (first step) | EtPCl₂ + R₂NH | EtP(NR₂)Cl + HCl | - | Favorable |

Note: Specific experimental values for this compound are scarce. The favorability is inferred from the general reactivity of organophosphorus halides.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling the selectivity and outcome of synthetic procedures.

Mechanistic Studies of this compound Reactions with Organic Substrates

The reactions of this compound with organic substrates typically proceed through well-established mechanistic pathways in organophosphorus chemistry. For instance, the reaction with Grignard reagents or organolithium compounds follows a nucleophilic substitution mechanism at the phosphorus center. The carbanion from the organometallic reagent attacks the electrophilic phosphorus atom, displacing a chloride ion to form a new P-C bond. This is a common method for the synthesis of tertiary phosphines.

Mechanistic studies on the reaction of the related dichlorophenylphosphine with dicyclohexylamine have shown that the reaction is sensitive to atmospheric conditions, with different products being formed in the presence or absence of air and light. researchgate.net This suggests that radical pathways may also be involved in some transformations of dichlorophosphines. The initial step, however, is the nucleophilic attack of the amine on the phosphorus atom.

Insights into Olefination and Annulation Reactions Mediated by this compound-Derived Reagents

While this compound itself is not directly used in olefination reactions like the Wittig reaction, it serves as a precursor for the synthesis of phosphines that can be converted into ylides. For example, reaction of this compound with two equivalents of a Grignard reagent (R'MgX) would yield an ethyldialkylphosphine (EtPR'₂). This tertiary phosphine (B1218219) can then be alkylated to form a phosphonium salt, which upon deprotonation with a strong base, generates the corresponding phosphonium ylide. This ylide can then participate in the Wittig reaction with aldehydes and ketones to form alkenes. The mechanism of the Wittig reaction involves the initial nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the alkene and a phosphine oxide. harvard.edu

Similarly, reagents derived from this compound can be employed in annulation reactions. Phosphines can act as nucleophilic catalysts in [3+2] and [4+2] annulation reactions to construct five- and six-membered rings. Although specific examples utilizing this compound-derived catalysts are not prevalent in the literature, the general mechanisms are well-understood. In a typical phosphine-catalyzed [3+2] annulation, the phosphine adds to an activated alkyne or allene to form a zwitterionic intermediate, which then reacts with a three-atom component (the electrophile) to form the five-membered ring.

Investigation of Catalytic Cycles and Dehydrogenative Coupling Reactions

Derivatives of this compound, particularly tertiary phosphines, can serve as ligands in transition metal catalysis. These phosphine ligands play a crucial role in stabilizing the metal center and influencing the catalytic activity and selectivity. Catalytic cycles involving these phosphine-metal complexes are central to many important organic transformations, such as cross-coupling reactions.

Dehydrogenative coupling reactions, which involve the formation of a new bond between two molecules with the concomitant loss of hydrogen, can also be mediated by catalysts featuring phosphine ligands. While specific studies focusing on this compound-derived catalysts in this area are limited, the general principle involves the activation of C-H or X-H bonds by the metal center, facilitated by the electronic and steric properties of the phosphine ligand. For example, visible-light-induced cross-dehydrogenative coupling between imine derivatives and diaryl phosphine oxides has been developed using a photocatalyst, showcasing a transition-metal-free approach to C-P bond formation. rsc.org

Role in Contemporary Organic Synthesis

In modern synthetic chemistry, the demand for efficient and selective methods to construct complex molecular architectures is paramount. This compound provides a reliable entry point for the synthesis of diverse organophosphorus compounds, which are integral to pharmaceuticals, agrochemicals, and materials science.

The primary role of this compound in synthesis is as an electrophilic phosphorus source for the formation of carbon-phosphorus (C-P) bonds, a key type of carbon-heteroatom bond. The most common method involves the reaction of this compound with nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). beilstein-journals.orglibretexts.org In these reactions, the organic group (R) from the organometallic reagent displaces the chloride ions on the phosphorus center, forming new C-P bonds. nih.govcfmot.de By controlling the stoichiometry, one or both chlorine atoms can be substituted, leading to the synthesis of ethyl(organo)chlorophosphines (EtP(R)Cl) or, more commonly, tertiary phosphines (EtPR₂). youtube.commsu.edu

These tertiary phosphines, synthesized from the this compound precursor, are crucial in facilitating carbon-carbon bond formation. They are widely employed as ligands in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. cfmot.detcichemicals.com In these catalytic cycles, the phosphine ligand coordinates to the metal center, influencing its reactivity and selectivity to promote the formation of C-C, C-N, or C-O bonds. tcichemicals.comnbinno.com

Table 1: Reactions Involving this compound Derivatives for Bond Formation

| Reaction Type | Reactants | Product | Bond Formed | Role of this compound Derivative |

|---|---|---|---|---|

| C-P Bond Formation (Nucleophilic Substitution) | This compound + 2 ArMgBr (Aryl Grignard) | EtPAr₂ (Ethyl-diaryl-phosphine) | Carbon-Phosphorus | Direct precursor providing the P-Et moiety. |

| C-C Bond Formation (Suzuki Coupling) | Aryl Halide + Boronic Acid | Biaryl | Carbon-Carbon | Derivative (EtPAr₂) acts as a ligand for the Palladium catalyst. |

| C-N Bond Formation (Buchwald-Hartwig) | Aryl Halide + Amine | Arylamine | Carbon-Nitrogen | Derivative (EtPAr₂) serves as a ligand for the Palladium catalyst. |

The tertiary phosphines derived from this compound are not merely catalytic additives but are often integral building blocks for more complex organic structures. The ability to introduce two different organic moieties (in a stepwise reaction) onto the phosphorus atom allows for the creation of a vast library of phosphines with tailored properties. nih.gov These phosphines can be incorporated into larger molecular scaffolds, including macrocycles and dendritic structures.

Furthermore, these derivatives are precursors to other important functional groups in organic synthesis. For instance, tertiary phosphines can be oxidized to phosphine oxides or converted into phosphonium salts. Phosphonium salts are key intermediates in the Wittig reaction, a cornerstone of organic chemistry for the synthesis of alkenes (C=C bonds) from carbonyl compounds. nih.gov The synthesis of functionalized phosphorus heterocycles, such as phospholes and phosphinanes, also frequently begins with versatile precursors like this compound. yorku.ca The development of these complex structures is essential for creating new materials with unique electronic or photophysical properties. yorku.ca

Organophosphorus compounds are a well-established class of molecules with significant biological activity, finding applications as pharmaceuticals and agrochemicals. beilstein-journals.org In this context, this compound functions as a primary building block, allowing for the introduction of a phosphine or phosphonate (B1237965) group into a lead molecule during the drug discovery or pesticide development process. nih.gov

The synthesis and evaluation of structural analogues are fundamental to medicinal and agricultural chemistry. researchgate.net By reacting this compound with various organic fragments, chemists can generate large libraries of novel organophosphorus compounds. These compound libraries are then screened for biological activity against specific targets like enzymes or receptors. While many organophosphorus compounds are developed, their journey from a laboratory building block to a commercial product is lengthy and requires extensive optimization. researchgate.net The versatility of precursors like this compound is therefore critical for providing the chemical diversity needed in the initial stages of this research. nih.gov

Catalysis and Ligand Design Research

The field of homogeneous and heterogeneous catalysis relies heavily on the design of ligands that can precisely control the activity and selectivity of a transition metal catalyst. Phosphines are arguably one of the most important classes of ligands due to the ability to systematically tune their electronic and steric properties. cfmot.denih.gov

This compound is not a catalyst itself but rather a key starting material for the synthesis of phosphine ligands. nih.gov A catalyst system is typically composed of a transition metal salt (e.g., of palladium, rhodium, or nickel) and a carefully chosen ligand. tcichemicals.com The reaction of this compound with two equivalents of an organometallic reagent (e.g., PhLi or CyMgBr) yields tertiary phosphines like ethyldiphenylphosphine (EtPPh₂) or ethyldicyclohexylphosphine (EtPCy₂).

These synthesized phosphines then act as ligands (L) that coordinate to a metal center (M) to form an active catalyst complex (e.g., [Pd(EtPAr₂)₂Cl₂]). The properties of the ligand—specifically the nature of the organic groups attached to the phosphorus—directly influence the performance of the resulting catalyst. tcichemicals.com Electron-rich alkylphosphines, for example, tend to increase the catalytic activity for processes like oxidative addition, a key step in many cross-coupling reactions. tcichemicals.com Thus, this compound is at the foundation of a modular approach to catalyst development, where ligands can be rapidly synthesized and screened for optimal performance in a given chemical transformation.

The rational design of ligands is a central theme in modern catalysis research. nih.govnih.gov this compound provides a straightforward platform for creating a diverse range of monodentate phosphine ligands. By varying the aryl or alkyl groups introduced via Grignard or organolithium reagents, researchers can fine-tune the ligand's properties. psu.edu

Two key parameters that are controlled in this way are:

Electronic Properties : The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom affects the electron density at the metal center. This, in turn, modulates the metal's reactivity. tcichemicals.com

Steric Properties : The size and shape of the substituents control the steric bulk around the metal center. This is often quantified by the Tolman cone angle. Bulky ligands can promote certain reaction steps, such as reductive elimination, and can also be used to create chiral environments for asymmetric catalysis. tcichemicals.com

The synthesis of these ligands is crucial for both homogeneous catalysis, where the catalyst is dissolved in the reaction medium, and heterogeneous catalysis, where the catalyst is immobilized on a solid support. prochemonline.com The ability to create a wide variety of ligands from a simple precursor like this compound is essential for discovering new catalytic reactions and improving the efficiency and sustainability of existing chemical processes. nbinno.com

Table 2: Examples of Ligands Derived from this compound and Their Catalytic Applications

| Ligand Name | Structure | Synthesis Precursors | Key Properties | Typical Catalytic Application |

|---|---|---|---|---|

| Ethyldiphenylphosphine | EtPPh₂ | EtPCl₂ + 2 PhLi | Moderately bulky, electron-rich arylphosphine. | Ligand for Pd in Suzuki and Heck cross-coupling reactions. |

| Ethyldicyclohexylphosphine | EtPCy₂ | EtPCl₂ + 2 CyMgBr | Bulky, strongly electron-donating alkylphosphine. | Ligand for Ni and Pd in cross-coupling of unactivated substrates. |

| Ethyl-di(o-tolyl)phosphine | EtP(o-Tol)₂ | EtPCl₂ + 2 (o-Tol)MgBr | Very bulky due to ortho-methyl groups, electron-donating. | Promotes difficult reductive elimination steps in catalysis. |

This compound: A Versatile Building Block in Chemical Innovation

This compound (C₂H₅PCl₂), a reactive organophosphorus compound, holds a significant position in the landscape of advanced chemical research and materials science. Characterized by a central phosphorus atom bonded to an ethyl group and two chlorine atoms, its utility stems from the high reactivity of the phosphorus-chlorine bonds, which allows for a wide range of chemical transformations. This reactivity makes it a valuable precursor in the synthesis of a diverse array of more complex molecules and polymers, enabling advancements in catalysis, functional materials, and safety technologies.

Structural Elucidation and Spectroscopic Characterization

Conformational Analysis of Ethyldichlorophosphine

The internal rotation around the carbon-phosphorus bond in this compound gives rise to different spatial arrangements of its atoms, known as conformers. Experimental and theoretical studies have been employed to identify the stable conformers and to quantify the energetic landscape of their interconversion.

This compound exists as a mixture of two stable conformers: trans and gauche. In the trans conformer, the methyl group of the ethyl chain is positioned opposite to the phosphorus lone pair of electrons. In the gauche conformer, the methyl group is rotated by approximately 120° from the trans position.

Spectroscopic studies, particularly those involving infrared and Raman techniques, have been instrumental in identifying the presence of both conformers in the liquid and gaseous phases. In the solid state, however, only the trans conformer is observed, indicating that it packs more favorably in the crystal lattice. Ab initio calculations have been performed to predict the optimized geometries and conformational stabilities of both the trans and gauche forms. These theoretical predictions are in good agreement with the experimental findings, confirming the existence and relative stabilities of these conformers.

A study of the mid-infrared spectra of this compound dissolved in liquid xenon as a function of temperature has allowed for the clear identification of vibrational bands belonging to each conformer. researchgate.net The trans conformer has been identified as the more stable form. researchgate.net At ambient temperature, the abundance of the gauche conformer is estimated to be approximately 57%. researchgate.net

The energy difference between the trans and gauche conformers has been experimentally determined through variable temperature spectroscopic studies. By analyzing the change in the relative intensities of vibrational bands corresponding to each conformer as a function of temperature, the enthalpy difference (ΔH) can be calculated.

A temperature-dependent study of the Raman spectrum of liquid this compound determined the enthalpy difference between the more stable trans and the less stable gauche conformer to be 134 ± 32 cm⁻¹ (383 ± 92 cal/mol). researchgate.net In another study involving the mid-infrared spectra of this compound dissolved in liquid xenon, the enthalpy difference was determined to be 88 ± 9 cm⁻¹ (1.04 ± 0.11 kJ/mol), with the trans conformer being the more stable form. researchgate.net Another investigation using infrared spectroscopy of the sample in liquid xenon yielded an enthalpy difference of 79 ± 14 cm⁻¹ (226 ± 41 cal/mol). researchgate.net

While the enthalpy differences are well-characterized, the energy barrier for the interconversion between the trans and gauche conformers has been suggested based on potential function data derived from difluorophosphino torsional data in related molecules. researchgate.net

Table 1: Experimental Enthalpy Differences for this compound Conformers

| Experimental Method | Phase | More Stable Conformer | Enthalpy Difference (ΔH) |

| Raman Spectroscopy | Liquid | Trans | 134 ± 32 cm⁻¹ (383 ± 92 cal/mol) |

| Infrared Spectroscopy | Liquid Xenon Solution | Trans | 88 ± 9 cm⁻¹ (1.04 ± 0.11 kJ/mol) |

| Infrared Spectroscopy | Liquid Xenon Solution | Trans | 79 ± 14 cm⁻¹ (226 ± 41 cal/mol) |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful tool for probing the molecular structure and bonding of this compound. A complete vibrational assignment, supported by theoretical calculations, allows for a detailed understanding of the normal modes of vibration for each conformer.

The infrared spectra of this compound have been recorded in the gaseous, liquid, and solid phases. The spectra exhibit a rich set of absorption bands corresponding to the fundamental vibrational modes of the molecule. In the fluid phases (gas and liquid), the spectra are complicated by the presence of bands from both the trans and gauche conformers. In the solid phase, the spectrum simplifies significantly, showing only the bands associated with the trans conformer. The mid-infrared spectra of this compound dissolved in liquid xenon have been recorded over a temperature range of -60 to -100°C, which has aided in the definitive assignment of vibrational bands to each conformer. researchgate.net

The Raman spectra of this compound have also been extensively studied in the gaseous, liquid, and solid states. Raman spectroscopy provides complementary information to IR spectroscopy, as the selection rules for vibrational transitions differ. The depolarization values of the Raman bands in the liquid phase are particularly useful for assigning the symmetry of the vibrational modes. A complete vibrational assignment for the gauche conformer has been proposed based on group frequencies, relative intensities of infrared and Raman bands, and in some cases, infrared band contours. researchgate.net

To support the experimental vibrational assignments, a normal coordinate analysis has been performed for this compound. researchgate.net This computational method models the molecule as a system of masses connected by springs, where the force constants of the springs represent the stiffness of the chemical bonds and the resistance to bending of the bond angles.

A modified valence force field was utilized to calculate the frequencies of the normal modes and the potential energy distribution (PED) for both the trans and gauche conformers. researchgate.net The PED provides a quantitative description of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This analysis confirms the assignments of the fundamental vibrational frequencies observed in the IR and Raman spectra. The ab initio calculations also reported harmonic force fields for both conformers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organophosphorus compounds like this compound. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of I = ½, provides a direct observational handle and introduces characteristic couplings to nearby proton (¹H) and carbon (¹³C) nuclei. jeol.com

Structural Assignment via Multi-Nuclear NMR (¹H, ¹³C, ³¹P)

A complete structural assignment for this compound (CH₃CH₂PCl₂) is achieved by correlating data from ¹H, ¹³C, and ³¹P NMR spectra. The chemical shifts (δ) and spin-spin coupling constants (J) are indicative of the electronic environment of each nucleus.

³¹P NMR: The ³¹P NMR spectrum is the most direct method for characterizing phosphorus compounds. For this compound, a single resonance is expected in the region characteristic of trivalent phosphorus compounds bonded to alkyl and chloro substituents. The chemical shift is highly sensitive to the oxidation state and substituent electronegativity.

¹H NMR: The proton NMR spectrum displays signals for the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons. These signals are split into complex multiplets not only by homonuclear coupling (³JHH) to each other but also by heteronuclear coupling to the phosphorus nucleus (²JPH for the methylene protons and ³JPH for the methyl protons).

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, two distinct signals are expected for the ethyl group's carbon atoms. These signals appear as doublets due to coupling with the phosphorus nucleus. The carbon directly bonded to the phosphorus (C1) exhibits a large one-bond coupling constant (¹JPC), while the terminal methyl carbon (C2) shows a smaller two-bond coupling (²JPC). jeol.com

The following table summarizes the expected NMR spectroscopic data for this compound based on established principles for organophosphorus compounds.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (Hz) | Multiplicity |

| ³¹P | P-Cl₂ | ~190 - 210 | - | Singlet |

| ¹H | -CH₂-P | ~2.0 - 3.0 | ³JHH ≈ 7-8 Hz; ²JPH ≈ 10-15 Hz | Doublet of Quartets (dq) |

| -CH₃ | ~1.0 - 1.5 | ³JHH ≈ 7-8 Hz; ³JPH ≈ 18-22 Hz | Doublet of Triplets (dt) | |

| ¹³C | -CH₂-P | ~35 - 45 | ¹JPC ≈ 30-40 Hz | Doublet |

| -CH₃ | ~10 - 15 | ²JPC ≈ 15-20 Hz | Doublet |

Note: The exact values can vary depending on the solvent and experimental conditions. The multiplicity described is for a fully coupled spectrum.

Advanced Spectroscopic Techniques for Characterization

Beyond standard NMR, a suite of advanced spectroscopic techniques is employed to provide a more comprehensive understanding of this compound and its derivatives.

X-ray Diffraction for Solid-State Structure Determination of this compound Derivatives and Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. While this compound itself is a liquid at room temperature, this technique is invaluable for characterizing its stable, crystalline derivatives and metal complexes.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When this compound is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺˙) which then undergoes a series of fragmentation events to produce smaller, charged fragments.

The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. Common fragmentation pathways for chlorinated organophosphorus compounds include:

Alpha-cleavage: Fission of the P-C bond, leading to the loss of an ethyl radical (•CH₂CH₃) or the formation of a [C₂H₅]⁺ ion.

Loss of Chlorine: Cleavage of a P-Cl bond to lose a chlorine radical (•Cl), resulting in a [C₂H₅PCl]⁺ fragment.

Rearrangements: Hydrogen rearrangements, such as a McLafferty-type rearrangement, can lead to the elimination of neutral molecules like ethene (C₂H₄) or hydrogen chloride (HCl). nih.gov

The presence of chlorine's two stable isotopes (³⁵Cl and ³⁷Cl) gives rise to characteristic isotopic patterns for chlorine-containing fragments, which aids in their identification.

| Ion Formula | m/z (for ³⁵Cl) | Proposed Origin |

| [CH₃CH₂PCl₂]⁺˙ (Molecular Ion) | 130 | Ionization of the parent molecule |

| [CH₃CH₂PCl]⁺ | 95 | Loss of a •Cl radical from the molecular ion |

| [PCl₂]⁺ | 101 | Loss of an ethyl radical •CH₂CH₃ |

| [C₂H₄PCl]⁺˙ | 94 | Loss of HCl via rearrangement |

| [C₂H₅]⁺ | 29 | Cleavage of the P-C bond |

Electronic Spectroscopy for Electronic Structure and Transition Studies

Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light. taylorfrancis.com The absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. usp.br

This compound is a saturated compound containing non-bonding electrons (lone pairs) on the phosphorus and chlorine atoms, as well as electrons in sigma (σ) bonds. It lacks π systems, so the electronic transitions available are of higher energy than the π → π* transitions seen in conjugated systems. libretexts.org The possible transitions are:

n → σ : Excitation of a non-bonding electron from a lone pair on P or Cl to an anti-bonding σ orbital.

σ → σ : Excitation of an electron from a bonding σ orbital to an anti-bonding σ orbital.

Both of these transitions are high in energy. Consequently, this compound is not expected to absorb light in the visible region of the spectrum and is colorless. Its absorption maxima (λ_max) would likely occur in the far-ultraviolet region (<200 nm), which is difficult to observe with standard spectrophotometers. usp.br Studying the electronic spectra of its derivatives, particularly those involving conjugation or transition metals, can provide more accessible information about the electronic structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been central to characterizing the fundamental properties of ethyldichlorophosphine, including its stable conformations, energy landscapes, and spectroscopic features.

Ab Initio and Density Functional Theory (DFT) Studies on this compound

Ab initio and Density Functional Theory (DFT) methods have been applied to investigate the conformational landscape of this compound (CH₃CH₂PCl₂). Studies have identified two primary conformers: trans (where the methyl group is anti-periplanar to the phosphorus lone pair) and gauche. Researchers have utilized various levels of theory to optimize the geometries of these conformers and determine their relative stabilities. researchgate.net

Commonly employed methods include Møller-Plesset perturbation theory (MP2) and DFT with the B3LYP hybrid functional. researchgate.net These calculations have been performed with a range of basis sets, extending up to aug-cc-pVTZ, to ensure a high degree of accuracy in the predicted properties. researchgate.net The primary goal of these studies is to understand the intrinsic factors governing the molecule's preferred spatial arrangement.

Prediction of Molecular Geometries, Energy Barriers, and Spectroscopic Parameters

Computational methods have been used to predict key molecular parameters for the different conformers of this compound. Optimized geometries have been determined using various ab initio basis sets, including MP2/6-311+G(2d,2p). researchgate.net These theoretical structures can be combined with experimental data, such as microwave rotational constants, to obtain refined structural parameters. researchgate.net

A significant area of investigation has been the relative energy of the trans and gauche conformers. Theoretical calculations have consistently predicted the gauche conformer to be the more stable form. researchgate.net However, this prediction is notably at variance with experimental results from variable temperature infrared spectroscopy of this compound dissolved in liquid xenon, which indicate that the trans conformer is more stable. researchgate.net The enthalpy difference between the conformers has been a key parameter of interest, with theoretical predictions often being significantly larger than experimental values.

The following table summarizes the predicted energy differences (ΔE) between the conformers from different theoretical approaches.

| Computational Method | Basis Set Variety | Predicted Energy Difference (gauche vs. trans) |

| Ab initio MP2(full) | Various | 560 ± 46 cm⁻¹ (6.70 ± 0.55 kJ/mol) |

| Density Functional (B3LYP) | Various | 569 ± 47 cm⁻¹ (6.81 ± 0.56 kJ/mol) |

This table presents theoretical predictions for the energy difference between the conformers of this compound. A positive value indicates the gauche conformer is predicted to be more stable.

Beyond energetics, these calculations are crucial for interpreting vibrational spectra. Theoretical models are used to predict harmonic force constants, vibrational frequencies (wavenumbers), infrared intensities, and Raman activities for each conformer, which aids in the assignment of bands observed in experimental spectra. researchgate.netresearchgate.netmdpi.com

Computational Studies on Basis Set Selection and Level of Theory Assessment for Phosphorus Chemistry

The accuracy of quantum chemical calculations for phosphorus-containing molecules like this compound is highly dependent on the chosen level of theory and basis set. For organophosphorus compounds, it is well-established that the inclusion of polarization functions, such as d-orbitals on the phosphorus atom, is critical for obtaining accurate molecular geometries and electronic properties. znaturforsch.com

Studies on related chlorophosphines have shown that extending the basis set, for instance to RHF/6-311++G(df, pd), does not always suffice to correctly describe conformational preferences. The inclusion of electron correlation, for example through MP2 calculations, is often necessary to achieve good agreement with experimental data, particularly for describing gauche conformations. znaturforsch.com The selection of the functional in DFT calculations is also crucial, as some functionals may provide better agreement with experimental vibrational spectra than others. For instance, in studies of chlorophosphates, the PBE0 functional has shown good agreement, while B3LYP calculations of vibrational frequencies deviated more significantly from experimental values. researchgate.net

Molecular Dynamics and Simulation Studies

While quantum chemical calculations focus on static properties and minimum energy structures, molecular dynamics (MD) and other simulation techniques explore the dynamic behavior of molecules over time.

Conformational Dynamics and Interconversion Pathways of this compound

The existence of stable trans and gauche conformers implies a dynamic equilibrium and pathways for interconversion between them. Computational studies investigate these dynamics by mapping the potential energy surface (PES) along the relevant dihedral angles (e.g., C-C-P-lone pair). By performing a relaxed PES scan, where the dihedral angle is systematically varied and the rest of the molecular geometry is optimized at each step, the energy barriers to rotation can be calculated. mdpi.com

The maxima on this energy profile correspond to the transition states for interconversion between the conformers. The height of these barriers determines the rate of interconversion. While specific MD simulations on this compound are not widely reported, the parameters derived from high-level quantum chemical calculations, such as energy barriers and conformer stabilities, serve as the foundational data needed to build accurate force fields for such simulations. osti.govuantwerpen.be The discrepancy between theoretical and experimental ground-state stabilities for this compound highlights the challenges in accurately modeling the subtle balance of forces, including steric and electronic effects, that govern its conformational preferences. researchgate.net

Reaction Pathway Exploration and Transition State Characterization via Simulation

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions involving this compound. These methods allow for the characterization of reaction pathways, intermediates, and transition states (TS), which are first-order saddle points on the potential energy surface.

The process typically begins with identifying the reactant and product structures. A common technique to find the minimum energy path between them is the Nudged Elastic Band (NEB) method. Once an approximate transition state structure is located, more precise TS optimization algorithms can be employed. scm.com To confirm that the located structure is a true transition state, a vibrational frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that connects reactants and products. scm.comresearchgate.net Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to verify that the transition state correctly connects the desired reactant and product minima. While this is a standard and powerful methodology, specific applications of these techniques to map out reaction pathways for this compound are not extensively detailed in the literature.

Computational Approaches in Rational Design

Computational chemistry and theoretical investigations have become indispensable tools in the rational design of molecules and the prediction of their chemical behavior. For organophosphorus compounds, and specifically for precursors like this compound, these approaches offer powerful methods to design novel ligands, predict reaction outcomes, and understand structure-activity relationships without the need for extensive empirical experimentation. By leveraging quantum chemical calculations and molecular modeling, researchers can gain deep insights at an atomic level, guiding synthetic efforts toward compounds with desired properties. nih.gov

Ligand Design and Optimization through Computational Screening and Docking

This compound serves as a fundamental building block for a vast array of phosphine (B1218219) ligands, which are crucial in transition metal catalysis. nih.gov The performance of a catalyst is highly dependent on the steric and electronic properties of its ligands. nih.gov Computational methods provide a robust framework for the in silico design and optimization of these ligands, accelerating the discovery of more efficient and selective catalysts. nih.gov

Virtual screening of ligand libraries is a primary computational strategy. In this approach, a large number of potential ligand structures, systematically modified from a core scaffold like the ethylphosphino group derived from this compound, are generated computationally. These virtual ligands are then evaluated based on calculated properties that are known to influence catalytic activity. Key parameters include steric bulk, which can be quantified by metrics such as the Tolman cone angle or more sophisticated measures like percent buried volume (%Vbur). ucla.edu The latter has been shown to be highly effective in determining whether a ligand will be active or inactive in certain cross-coupling reactions by predicting its ligation state. ucla.edu

Molecular docking is another powerful technique, often borrowed from the field of computer-aided drug design, to study the interaction between a ligand and a metal center. nih.govmdpi.com In this method, the geometry of the ligand-metal complex is predicted by sampling a wide range of binding poses and scoring them based on interaction energies. nih.gov This allows for the identification of optimal ligand geometries that promote stable and reactive catalytic species. For instance, docking studies can reveal how modifications to the ethyl group or substitution of the chlorine atoms in this compound-derived ligands affect the bite angle and coordination pocket of a metal complex, which are critical for catalytic performance. researchgate.net

The process of ligand design is often guided by a combination of these techniques, allowing for a multi-parameter optimization of the ligand structure. nih.gov For example, a workflow might involve an initial high-throughput screening of thousands of virtual ligands based on simple electronic and steric descriptors, followed by more rigorous docking studies and quantum mechanics calculations on a smaller set of promising candidates. nih.gov

Table 1: Computational Methods in Ligand Design and Screening

| Method | Description | Application in Phosphine Ligand Design |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Rapid assessment of large libraries of virtual compounds based on calculated descriptors. | Screening of this compound derivatives by calculating steric (e.g., %Vbur) and electronic (e.g., pKa) parameters to identify promising candidates. ucla.edu |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target, such as a metal center. nih.gov | Determining the binding affinity and geometry of phosphine ligands in the coordination sphere of a transition metal to optimize catalyst structure. mdpi.com |

| Quantum Mechanics (QM) Calculations | Solves the Schrödinger equation to determine the electronic structure and energy of a molecule. | Accurately calculating bond energies, coordination energies, and electronic properties of metal-phosphine complexes to refine ligand selection. nih.gov |

Prediction of Reactivity and Selectivity in this compound-Mediated Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the reactivity and selectivity of chemical reactions. mdpi.com For reactions involving this compound or its derivatives, DFT calculations can elucidate complex reaction mechanisms, identify key intermediates and transition states, and quantify activation energies, thereby predicting the most likely reaction pathway. ethz.chbeilstein-archives.org

The nucleophilic character of phosphines is central to their reactivity, initiating many catalytic cycles by adding to electrophilic species. nih.govacs.org DFT can model this initial step by calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com A high HOMO energy for a phosphine ligand derived from this compound would indicate strong nucleophilicity, suggesting a higher propensity to react with an electrophile. The energy gap between the phosphine's HOMO and the electrophile's LUMO can be used as a descriptor to predict the reaction rate. beilstein-archives.org

Furthermore, DFT is instrumental in rationalizing and predicting selectivity in reactions, such as regioselectivity and stereoselectivity. By calculating the energies of all possible transition states leading to different products, researchers can determine the lowest energy pathway, which corresponds to the major product. beilstein-journals.org For example, in a hydrophosphination reaction involving an unsymmetrical alkene, DFT calculations can predict whether the phosphorus atom will add to the more or less substituted carbon by comparing the activation barriers for the two competing pathways. ethz.ch These theoretical investigations provide detailed, atomistic insight that complements experimental observations and guides the development of more selective synthetic methods. jocpr.commdpi.com

| Global Hardness (η) | A measure of the resistance to change in electron distribution. | Can be used alongside other conceptual DFT descriptors to rationalize and predict the reactivity of organophosphorus compounds. beilstein-archives.org |

Structure-Activity Relationship (SAR) Studies for this compound-Derived Compounds

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical property. unisi.it When applied to derivatives of this compound, these studies are crucial for designing compounds with specific functions, such as targeted biological activity or enhanced catalytic efficiency. Quantitative Structure-Activity Relationship (QSAR) models are a key computational tool in this area, establishing mathematical relationships between chemical structure and a desired endpoint. springernature.comtandfonline.com

To build a QSAR model, a set of compounds (a training set) with known activities is used. For each compound, a series of molecular descriptors are calculated. These descriptors are numerical representations of the chemical structure and can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical. nih.govnih.gov For organophosphorus compounds, important descriptors often include hydrophobicity (logP), molecular weight, measures of molecular shape, and quantum chemical parameters like partial atomic charges or HOMO/LUMO energies. tandfonline.comnih.gov

Multiple linear regression (MLR) or machine learning algorithms are then used to create a model that links these descriptors to the observed activity. tandfonline.com For example, QSAR models have been successfully developed to predict the toxicity of organophosphate pesticides, a class of compounds that can be synthesized from precursors like this compound. tandfonline.comnih.gov These models can identify key structural features that influence toxicity, such as the number of hydrogen bond donors or descriptors related to partial charges, which affect interactions with biological targets like acetylcholinesterase. tandfonline.com

The predictive power of a QSAR model is evaluated using statistical metrics and by testing it on an external set of compounds not used in the model's creation. tandfonline.com A validated QSAR model can then be used to screen virtual libraries of this compound-derived compounds, predicting their activity before synthesis and prioritizing the most promising candidates for experimental testing. This approach significantly reduces the time and resources required for the discovery of new functional molecules. springernature.comdaneshyari.com

Table 3: Common Molecular Descriptors in QSAR Studies of Organophosphorus Compounds

| Descriptor Class | Example Descriptor | Description | Potential Influence on Activity |

|---|---|---|---|

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a molecule. | Affects membrane permeability and transport to a biological target. nih.govnih.gov |

| Electronic | ELUMO (Energy of the LUMO) | Represents the ability of a molecule to accept electrons. | Relates to the electrophilicity of the compound and its potential for covalent interactions with biological macromolecules. nih.gov |

| Topological | Molecular Connectivity Indices (e.g., Xv) | Numerical values derived from the molecular graph that describe branching and size. | Correlates with molecular shape and steric interactions with a receptor or active site. nih.gov |

| Quantum Chemical | Partial Atomic Charges | The distribution of electron density across the atoms in a molecule. | Influences electrostatic interactions, such as hydrogen bonding and dipole-dipole interactions, with a biological target. tandfonline.com |

Coordination Chemistry of Ethyldichlorophosphine

Ligand Properties and Coordination Modes

The coordination of ethyldichlorophosphine to a metal center primarily occurs through the lone pair of electrons on the phosphorus atom. The nature of this coordination is significantly influenced by the electronic and steric characteristics of the ligand.

Electronic Factors: this compound exhibits dual electronic character, acting as both a σ-donor and a π-acceptor ligand.

σ-Donation: The lone pair on the phosphorus atom can be donated to an empty orbital on a metal center, forming a σ-bond. The presence of the electron-donating ethyl group enhances the electron density on the phosphorus atom compared to phosphine (B1218219) (PH₃), making it a reasonably good σ-donor.

π-Acceptance: The phosphorus atom in this compound can accept electron density from filled d-orbitals of the metal into its own empty σ* orbitals associated with the P-Cl bonds. The high electronegativity of the chlorine atoms makes these σ* orbitals relatively low in energy and accessible for back-donation. This π-acceptor character is a hallmark of halophosphines. sioc.ac.cn

The balance between σ-donation and π-acceptance can be tuned by altering the substituents on the phosphorus atom. For this compound, the combination of an alkyl group and two chloro atoms results in a ligand that is a weaker σ-donor and a stronger π-acceptor compared to trialkylphosphines like triethylphosphine.

One of the most significant applications of this compound in coordination chemistry is its use as a starting material for the synthesis of a wide array of other phosphine ligands. The reactive P-Cl bonds are susceptible to nucleophilic substitution, allowing for the introduction of various organic functionalities. nih.gov

Common synthetic strategies include:

Reaction with Grignard Reagents or Organolithium Compounds: Treatment of this compound with two equivalents of a Grignard reagent (RMgX) or an organolithium reagent (RLi) leads to the formation of tertiary phosphines of the type EtPR₂. This is a versatile method for introducing a wide range of alkyl and aryl groups.

Reaction with Alcohols and Amines: In the presence of a base, this compound reacts with alcohols (ROH) to form phosphonites, EtP(OR)₂, and with secondary amines (R₂NH) to yield aminophosphines, EtP(NR₂)₂. These functionalized phosphines can exhibit different coordination properties compared to simple trialkyl or triarylphosphines.

Synthesis of Bidentate and Polydentate Ligands: this compound can be used as a building block in multi-step syntheses to create more complex chelating ligands. For instance, reaction with a difunctional nucleophile can lead to the formation of heterocyclic phosphines or ligands with multiple donor sites.

These transformations allow chemists to systematically modify the steric and electronic properties of the resulting phosphine ligand, thereby tuning the behavior of their corresponding metal complexes for specific applications, such as catalysis.

Synthesis and Characterization of Transition Metal Complexes

This compound and its derivatives form complexes with a wide range of transition metals. The synthesis of these complexes typically involves the reaction of a metal precursor, such as a metal halide or carbonyl, with the phosphine ligand in an appropriate solvent.

Cobalt(II) chloride is a common precursor for the synthesis of cobalt(II) phosphine complexes. chemeurope.com The reaction of cobalt(II) chloride with two equivalents of a phosphine ligand (L) generally yields tetrahedral complexes of the type [CoCl₂(L)₂]. redalyc.org

While specific structural data for the complex of this compound with cobalt(II) chloride, [CoCl₂(PEtCl₂)₂], is not extensively documented in the literature, its formation can be reasonably expected based on the known chemistry of cobalt(II) with phosphine ligands. The anticipated structure would feature a tetrahedral cobalt(II) center coordinated to two chloride ions and two this compound ligands through their phosphorus atoms.

Characterization: The characterization of such a complex would rely on a combination of spectroscopic and analytical techniques:

³¹P NMR Spectroscopy: This is a powerful tool for characterizing phosphine complexes. Upon coordination to a paramagnetic Co(II) center, the ³¹P NMR signal would be significantly broadened and shifted compared to the free ligand.

UV-Vis Spectroscopy: The electronic spectrum of a tetrahedral Co(II) complex typically shows characteristic d-d transitions in the visible region, which are responsible for its color.

Magnetic Susceptibility: Measurement of the magnetic moment would confirm the high-spin d⁷ configuration of the tetrahedral Co(II) ion.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths and angles. For analogous tetrahedral Co(II) phosphine complexes, Co-P bond lengths are typically in the range of 2.35-2.45 Å and Co-Cl bond lengths are around 2.20-2.25 Å. rsc.org

The table below provides hypothetical, yet expected, structural parameters for a [CoCl₂(PEtCl₂)₂] complex, based on data from similar known structures.

| Parameter | Expected Value Range |

| Coordination Geometry | Tetrahedral |

| Co-P Bond Length (Å) | 2.35 - 2.45 |

| Co-Cl Bond Length (Å) | 2.20 - 2.25 |

| P-Co-P Bond Angle (°) | 100 - 115 |

| Cl-Co-Cl Bond Angle (°) | 100 - 115 |

| Magnetic Moment (μB) | 4.3 - 4.8 |

Note: These are estimated values based on analogous cobalt(II) phosphine complexes.

This compound and ligands derived from it can form complexes with a variety of other transition metals, including nickel, palladium, platinum, rhodium, and iridium. The stoichiometry of these complexes depends on the metal, its oxidation state, and the steric and electronic properties of the phosphine ligand.

Common stoichiometries for monodentate phosphine ligands like this compound include:

ML₂X₂: (M = Ni(II), Pd(II), Pt(II); X = halide) - Typically square planar geometry.

ML₃X: (M = Rh(I), Ir(I); X = halide) - Can be square planar or tetrahedral.

ML₄: (M = Ni(0), Pd(0), Pt(0)) - Tetrahedral geometry.

M(CO)nL: (M = various metals) - Substitution of carbonyl ligands in metal carbonyls.